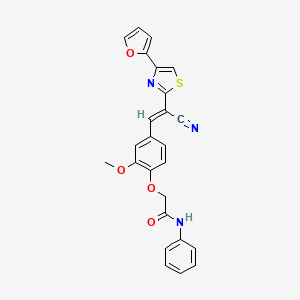

(E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide

Description

The compound (E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide is a structurally complex molecule featuring a hybrid scaffold of furan, thiazole, cyanovinyl, and phenylacetamide moieties. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, to integrate these functional groups. The methoxyphenoxy linker and N-phenylacetamide terminus contribute to its solubility and steric profile, making it a candidate for pharmacological or agrochemical applications .

Propriétés

IUPAC Name |

2-[4-[(E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenoxy]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4S/c1-30-23-13-17(9-10-22(23)32-15-24(29)27-19-6-3-2-4-7-19)12-18(14-26)25-28-20(16-33-25)21-8-5-11-31-21/h2-13,16H,15H2,1H3,(H,27,29)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZHHBIPXVHKX-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3)OCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Variations

Structurally related compounds often share core motifs such as thiazole, furan, or acetamide groups but differ in substituents or connectivity. Key analogues include:

Key Observations :

- The target compound uniquely combines a methoxyphenoxy linker and cyanovinyl-thiazole system, absent in simpler analogues like N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide .

- Quinazolinone derivatives (e.g., compound 5 in ) replace the thiazole with a fused heterocycle, enhancing rigidity but reducing solubility .

- The thiazolidinone derivative () features a 4-methylbenzylidene group, which may alter π-π stacking interactions compared to the target’s furan-thiazole system .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral features reveal trends influenced by functional groups:

Key Observations :

- The target’s methoxy group may improve solubility relative to quinazolinones, which exhibit high melting points due to rigid aromatic systems .

- The absence of a sulfonamide group (cf. quinazolinones) likely reduces hydrogen-bonding capacity, impacting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.